tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate
CAS No.:
Cat. No.: VC15894956
Molecular Formula: C32H48FN3O6SSi
Molecular Weight: 649.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H48FN3O6SSi |
|---|---|
| Molecular Weight | 649.9 g/mol |
| IUPAC Name | tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate |
| Standard InChI | InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3/b18-17+/t25-/m1/s1 |
| Standard InChI Key | CSFUQLGUPSGTKK-NUOQETRUSA-N |
| Isomeric SMILES | CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
| Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Introduction
tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate is a complex organic compound with a molecular formula of C32H48FN3O6SSi and a molecular weight of approximately 649.9 g/mol . This compound features a variety of functional groups, including a tert-butyldimethylsilyl ether, a pyrimidine moiety, and a heptenoate structure, making it a significant candidate for medicinal chemistry and drug development.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, including the formation of the pyrimidine ring and the introduction of the fluorophenyl and sulfonamide groups. These reactions are critical for modifying the compound to enhance its pharmacological properties or synthesize derivatives with improved activity profiles.
Potential Applications and Biological Activity
While specific biological activity data for this compound may not be extensively documented, similar compounds with pyrimidine structures have been investigated for their roles as enzyme inhibitors and potential therapeutic agents. The presence of the fluorophenyl and sulfonamide groups may enhance biological activity, potentially affecting molecular interactions with biological targets.
Research Findings and Future Directions
Research continues into optimizing the properties of this compound for enhanced efficacy and safety profiles in therapeutic applications. The compound's stability under standard laboratory conditions and potential reactivity associated with its functional groups make it a candidate for further chemical modification and biological evaluation.
Comparison with Other Compounds
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